3,4-Diaminobenzenesulfonamide

Description

Molecular Architecture and IUPAC Nomenclature

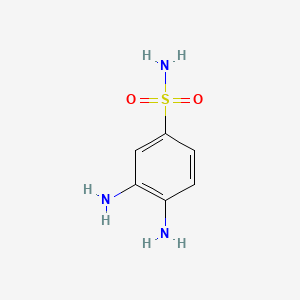

This compound exhibits a sophisticated molecular architecture characterized by a benzene ring substituted with two amino groups at the 3 and 4 positions and a sulfonamide group at the 1 position. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting the systematic naming convention that identifies the positions of functional groups relative to the sulfonamide moiety. The molecular structure can be represented by the simplified molecular-input line-entry system notation C1=CC(=C(C=C1S(=O)(=O)N)N)N, which demonstrates the precise connectivity of all atoms within the molecule.

The compound's molecular formula C₆H₉N₃O₂S indicates the presence of six carbon atoms, nine hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom, resulting in a molecular weight of 187.22 grams per mole. The International Chemical Identifier key QULXUUQWVHVHSM-UHFFFAOYSA-N provides a unique digital fingerprint for this specific molecular arrangement, ensuring unambiguous identification in chemical databases and literature. The Chemical Abstracts Service registry number 2360-20-5 serves as the primary identifier for this compound in chemical commerce and regulatory documentation.

The structural architecture reveals that the two amino groups occupy adjacent positions on the benzene ring, creating a 1,2-diamine motif that significantly influences the compound's electronic properties and potential reactivity patterns. This vicinal arrangement of amino groups generates unique steric and electronic effects that distinguish this compound from other positional isomers within the aminobenzenesulfonamide family. The sulfonamide functional group, characterized by the -SO₂NH₂ moiety, contributes to the compound's potential biological activity through its ability to participate in hydrogen bonding interactions and its structural similarity to naturally occurring substrates.

Historical Context in Sulfonamide Chemistry

The historical development of sulfonamide chemistry provides essential context for understanding the significance of this compound within this important class of compounds. The foundational work began in 1908 when Austrian chemist Paul Josef Jakob Gelmo first synthesized sulfanilamide as part of his doctoral dissertation at the Technische Hochschule of Vienna. This initial synthesis established the basic structural framework that would later inspire the development of numerous derivatives, including multi-amino substituted variants like this compound.

The breakthrough in sulfonamide chemistry occurred during the 1930s when Gerhard Domagk and his team at Bayer AG discovered the antibacterial properties of Prontosil, a prodrug that released sulfanilamide as its active metabolite. This discovery revolutionized medicine by providing the first broadly effective systemic antibacterial agents, paving the way for the antibiotic revolution. The subsequent research efforts by Daniel Bovet, Federico Nitti, and Jacques and Thérèse Tréfouël at the Pasteur Institute confirmed that sulfanilamide represented the active principle, establishing the importance of the benzenesulfonamide scaffold for biological activity.

Following these pioneering discoveries, thousands of sulfonamide derivatives were synthesized and evaluated, with researchers exploring various substitution patterns on the benzene ring to optimize biological activity and reduce toxicity. The development of compounds with multiple amino groups, such as this compound, represents a natural progression in this systematic exploration of structure-activity relationships. The vicinal diamine arrangement in this compound reflects sophisticated understanding of how amino group positioning can influence molecular properties and potential biological interactions.

The historical trajectory of sulfonamide chemistry demonstrates that structural modifications, particularly amino group substitutions, have been central to advancing this field. By 1945, over 5,400 permutations of the basic sulfonamide structure had been created, yielding improved formulations with greater effectiveness and reduced toxicity. This extensive synthetic effort established the scientific foundation for understanding how compounds like this compound might exhibit unique properties based on their specific substitution patterns.

Positional Isomerism in Aminobenzenesulfonamide Derivatives

Positional isomerism within the aminobenzenesulfonamide family creates a diverse array of compounds with distinct chemical and physical properties, each characterized by the specific placement of amino groups on the benzene ring. The systematic study of these isomers reveals how amino group positioning dramatically influences molecular behavior, reactivity, and potential applications. This compound occupies a unique position within this isomeric series due to its vicinal amino group arrangement, which creates distinct electronic and steric effects compared to other positional variants.

The mono-amino derivatives include 2-aminobenzenesulfonamide (orthanilamide), 3-aminobenzenesulfonamide (metanilamide), and 4-aminobenzenesulfonamide (sulfanilamide), each exhibiting characteristic properties based on amino group position. 4-Aminobenzenesulfonamide, with a molecular weight of 172.20 grams per mole, represents the most extensively studied member of this family due to its historical significance as the first effective antibacterial sulfonamide. The para-positioning of the amino group in sulfanilamide creates optimal electronic conditions for biological activity, establishing this compound as the prototype for sulfonamide drug development.

2-Aminobenzenesulfonamide demonstrates the effects of ortho-substitution, where the amino group's proximity to the sulfonamide moiety influences both electronic distribution and potential intramolecular interactions. This positional isomer exhibits distinct physical properties, including different solubility characteristics and melting point behavior compared to its meta and para counterparts. The ortho-positioning creates unique steric constraints that can influence the compound's three-dimensional conformation and subsequent biological activity patterns.

3-Aminobenzenesulfonamide represents the meta-substituted isomer, where the amino group occupies the 3-position relative to the sulfonamide functionality. This positioning creates intermediate electronic effects between the ortho and para isomers, resulting in distinct chemical behavior and potential biological activity profiles. The meta-substitution pattern avoids the direct electronic communication present in para-substitution while eliminating the steric constraints associated with ortho-substitution.

The introduction of a second amino group in this compound fundamentally alters the electronic landscape of the molecule, creating enhanced electron density on the benzene ring and introducing additional sites for hydrogen bonding interactions. This dual amino substitution pattern generates unique reactivity profiles and potential biological activities that distinguish this compound from its mono-amino analogs. The vicinal arrangement of amino groups in the 3,4-positions creates opportunities for cooperative effects and enhanced binding interactions with biological targets.

The comparative analysis of these positional isomers demonstrates that amino group placement serves as a critical determinant of molecular properties within the aminobenzenesulfonamide family. The progression from mono-amino to di-amino derivatives, exemplified by this compound, represents a sophisticated approach to molecular design that leverages positional isomerism to achieve specific chemical and biological objectives. This systematic exploration of substitution patterns continues to inform contemporary research in sulfonamide chemistry and related therapeutic areas.

Properties

IUPAC Name |

3,4-diaminobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,7-8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULXUUQWVHVHSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371026 | |

| Record name | 3,4-diaminobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2360-20-5 | |

| Record name | 3,4-Diaminobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2360-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-diaminobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-diaminobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diaminobenzenesulfonamide typically involves the reaction of ortho-nitroaniline with chlorosulfonic acid to form an intermediate, which is then reacted with ammonia to yield the final product . The reaction conditions include maintaining an inert atmosphere and controlling the temperature to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3,4-Diaminobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Amino derivatives.

Substitution: Substituted benzene derivatives.

Scientific Research Applications

Medicinal Chemistry and Antibacterial Properties

3,4-Diaminobenzenesulfonamide is primarily recognized for its antibacterial properties. It functions as a competitive inhibitor of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism of action allows it to effectively combat various bacterial infections.

- Case Study: Sulfanilamide in Clinical Use

- Sulfanilamide was one of the first antibiotics used clinically. Its introduction marked a significant advancement in the treatment of bacterial infections, particularly during the early to mid-20th century. Despite the emergence of resistance and the development of newer antibiotics, sulfanilamide remains a reference point in antibiotic research.

Enzyme Inhibition Studies

Recent studies have expanded the understanding of this compound's role as an enzyme inhibitor beyond its traditional applications.

- Carbonic Anhydrase Inhibitors

- Research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against various isoforms of carbonic anhydrase (CA), particularly CA IX and CA XII, which are associated with tumor growth. These findings suggest potential applications in cancer therapy.

| Compound | Target Enzyme | Inhibition Potency |

|---|---|---|

| This compound Derivative A | CA IX | Nanomolar range |

| This compound Derivative B | CA XII | Sub-nanomolar range |

- Mechanism of Action

Development of Novel Therapeutics

The synthesis of new derivatives from this compound has led to promising therapeutic candidates.

- Isatin-Based Sulfonamides

- A series of isatin-based sulfonamides derived from this compound have shown low nanomolar inhibitory activity against tumor-associated carbonic anhydrases. These compounds represent a novel class of antitumor agents with selective action against cancer cells while minimizing effects on normal cells .

Toxicity and Environmental Impact

While exploring the applications of this compound, it is essential to consider its toxicity profile and environmental impact.

Mechanism of Action

The mechanism of action of 3,4-Diaminobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the synthesis of folic acid in microorganisms by competing with para-aminobenzoic acid for the active site of dihydropteroate synthetase . This inhibition disrupts the production of nucleotides, leading to the antimicrobial effects of the compound.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight: The N-(2-methoxy-phenyl) derivative (293.34 g/mol) has a higher molar mass than the N-butyl analog (243.33 g/mol) due to the aromatic methoxy group contributing additional oxygen and carbon atoms .

Functional Group Influence :

- The 2-methoxy-phenyl group may confer hydrogen-bonding capabilities via the methoxy oxygen, impacting solubility and intermolecular interactions. In contrast, the butyl group primarily contributes steric bulk and hydrophobic character .

Biological Activity

3,4-Diaminobenzenesulfonamide, a derivative of sulfanilamide, has garnered significant attention due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and antimicrobial treatments. The following sections delve into its biological activity, mechanism of action, case studies, and relevant research findings.

This compound primarily functions as a carbonic anhydrase inhibitor . Carbonic anhydrases (CAs) are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of specific CA isozymes (such as CA IX and CA XII) has been linked to anticancer effects, as these isozymes are often overexpressed in tumor tissues. The selectivity for CA IX over CA II is particularly noteworthy, with IC50 values indicating potent inhibition (IC50 for CA IX: 10.93–25.06 nM; for CA II: 1.55–3.92 μM) .

Biological Activities

Anticancer Activity:

Research indicates that this compound derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231 (a breast cancer cell line). The compound significantly increases annexin V-FITC positive cells, indicating enhanced apoptosis .

Antimicrobial Properties:

This compound also exhibits antibacterial activity by inhibiting bacterial growth through the blockade of folate synthesis pathways. Sulfanilamides mimic para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, leading to reduced bacterial DNA synthesis .

Cardiovascular Effects:

In isolated rat heart models, certain derivatives have demonstrated the ability to decrease perfusion pressure and coronary resistance, suggesting potential applications in cardiovascular therapeutics . The interaction with calcium channels has been proposed as a mechanism for these effects .

Case Studies

-

Cancer Cell Line Study:

A study evaluated the effects of this compound on MDA-MB-231 cells. Results showed a 22-fold increase in apoptosis compared to control groups when treated with the compound . -

Antibacterial Efficacy:

In vitro studies highlighted the compound's effectiveness against various bacterial strains, demonstrating its potential as a treatment for bacterial infections resistant to conventional antibiotics . -

Cardiovascular Research:

An experimental study involving isolated rat hearts indicated that 4-(2-aminoethyl)-benzenesulfonamide significantly reduced coronary resistance compared to other sulfonamide derivatives. This suggests a unique mechanism that could be leveraged in managing cardiovascular conditions .

Research Findings

Q & A

Q. What established synthetic routes exist for 3,4-Diaminobenzenesulfonamide, and what analytical techniques validate its purity and structural integrity?

- Methodological Answer : The compound is synthesized via sulfonylation of 3,4-diaminobenzene with sulfonic acid derivatives. Key steps include:

- Reaction Optimization : Use of anhydrous conditions to prevent side reactions (e.g., hydrolysis).

- Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate the product.

- Characterization :

- Purity : HPLC with UV detection at 254 nm (≥98% purity threshold).

- Structural Confirmation : H/C NMR (e.g., aromatic proton shifts at δ 6.8–7.2 ppm) and FT-IR (S=O stretching at ~1150–1300 cm) .

- Advanced Confirmation : High-resolution mass spectrometry (HRMS) to validate molecular formula (e.g., CHNOS) .

Q. How is the hygroscopicity of this compound quantified, and what experimental variables influence this property?

- Methodological Answer :

- Gravimetric Analysis : Measure mass changes under controlled humidity (e.g., 25°C, 60–90% RH) using dynamic vapor sorption (DVS) equipment.

- Critical Variables :

- Crystal Form : Polymorphic variations (e.g., anhydrous vs. hydrated forms) affect water uptake.

- Temperature : Higher temperatures may accelerate moisture absorption kinetics.

- Mitigation : Pre-dry samples at 60°C under vacuum for 24 hours before testing .

Q. Which biological targets are associated with this compound, and what in vitro assays assess its activity?

- Methodological Answer :

- Primary Targets : Enzymes like carbonic anhydrase or kinases (based on sulfonamide pharmacophores).

- Assays :

- Enzyme Inhibition : Spectrophotometric assays (e.g., CO hydration for carbonic anhydrase).

- Cell Viability : MTT assay in cancer cell lines (e.g., IC determination).

- Receptor Binding : Radioligand displacement assays (e.g., H-labeled competitors) .

Advanced Research Questions

Q. How can cocrystallization strategies reduce the hygroscopicity of this compound, and what computational tools predict viable coformers?

- Methodological Answer :

- Coformer Selection : Use hydrogen-bond donors/acceptors (e.g., carboxylic acids) to stabilize the crystal lattice.

- Computational Screening :

- Hansen Solubility Parameters : Match coformer and API solubility profiles.

- Molecular Dynamics (MD) : Simulate coformer-API interactions (e.g., using GROMACS).

- Experimental Validation : Slurry crystallization in ethanol/water mixtures, followed by PXRD to confirm cocrystal formation .

Q. How can contradictions in reported biological activity data for this compound derivatives be resolved across studies?

- Methodological Answer :

- Standardization :

- Assay Conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%).

- Cell Line Authentication : Use STR profiling to avoid cross-contamination.

- Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., substituent electronegativity vs. IC).

- Reproducibility : Independent validation in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What integrated experimental and computational approaches elucidate the ferroptosis-inhibiting mechanism of this compound derivatives?

- Methodological Answer :

- Transcriptomics : RNA-seq to identify ferroptosis-related gene modulation (e.g., GPX4, ACSL4).

- Lipid Peroxidation Assays : Quantitate malondialdehyde (MDA) levels via thiobarbituric acid (TBA) reaction.

- Molecular Docking : Simulate derivative interactions with ferroptosis regulators (e.g., System X transporter) using AutoDock Vina.

- In Vivo Validation : Xenograft models with lipid peroxidation biomarkers (e.g., 4-HNE staining) .

Notes on Evidence Utilization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.